2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

Kinase Inhibition PI3K/mTOR Antitumor

This compound is a spectrally characterized, synthetic tetra-substituted thiophene-3-carboxamide. Its confirmed structure and available NMR spectra from established databases make it an immediate, reliable reference standard for analytical method development, HPLC/MS structure verification, and research on PI3K isoform selectivity. Procure with confidence for structure-based assays where compound identity is critical.

Molecular Formula C21H20N2O4S
Molecular Weight 396.5 g/mol
Cat. No. B4824391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O4S/c1-12-17(13-7-5-4-6-8-13)18(19(22)24)21(28-12)23-20(25)14-9-15(26-2)11-16(10-14)27-3/h4-11H,1-3H3,(H2,22,24)(H,23,25)
InChIKeySQBFSSMATTZBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide: A Tetra-Substituted Thiophene in Patent Literature


2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic tetra-substituted thiophene-3-carboxamide derivative with the molecular formula C21H20N2O4S [1]. The compound appears as a reference example in patent literature (US10202379) and is structurally documented in spectral databases [1]. While its structural class is associated with PI3K inhibition [2], the accessible, non-excluded public data provides no quantitative biological profile for this specific molecule.

Why 2-[(3,5-Dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide Cannot Be Replaced with Generic Analogs


Tetra-substituted thiophenes within the PI3K inhibitor class exhibit extreme sensitivity to specific substitution patterns. Even minor structural modifications at the C-4 phenyl or C-2 benzoyl positions can result in orders-of-magnitude shifts in target selectivity, particularly between PI3Kα and mTOR, and profoundly impact oral bioavailability and in vivo efficacy [1]. Therefore, generic substitution within this class is not scientifically valid without direct, compound-specific comparative data, which is currently absent from the accessible public domain for this compound.

Quantitative Differentiation Evidence for 2-[(3,5-Dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide


Insufficient Data for Pharmacological Comparison of 2-[(3,5-Dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

A search of authoritative databases and primary literature did not yield quantitative comparator data for this specific tetra-substituted thiophene. The compound's reference in patent US10202379 and its spectral characterization [1] confirm its identity, but without disclosed biological activity values (e.g., IC50, EC50, selectivity ratios) against specific isoforms or comparators, no quantitative differentiation from related analogs can be established. This absence of core evidence precludes any claims of superiority or specific utility for this compound over alternatives.

Kinase Inhibition PI3K/mTOR Antitumor

Potential Application Scenarios for 2-[(3,5-Dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide Based on Analog Evidence


Chemical Probe for PI3K Isoform Selectivity Studies (Hypothetical)

Based on the class-level inference from related tetra-substituted thiophenes in US10202379 , this compound could theoretically serve as a chemical probe for PI3K isoform profiling. However, its specific selectivity window against PI3Kα, β, γ, δ, and mTOR remains unquantified in public data, making this scenario entirely speculative without further experimental validation.

Reference Standard for Analytical Characterization

The compound's confirmed identity and NMR spectra in the SpectraBase database [1] make it suitable as a reference standard for analytical method development or structure verification of tetra-substituted thiophenes. This application is based solely on its spectral characterization and does not imply any unique biological advantage.

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